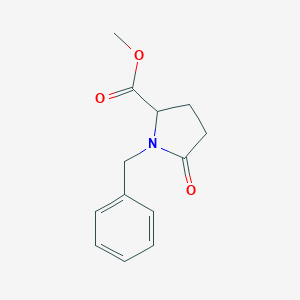

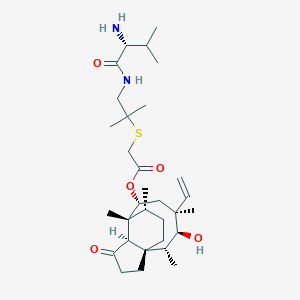

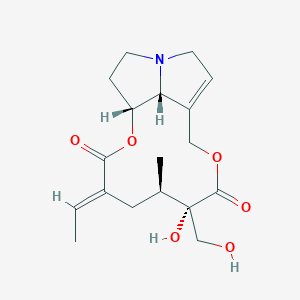

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves multiple steps, including cyclization reactions and 1,3-dipolar cycloaddition reactions. For instance, polysubstituted derivatives can be synthesized by the cyclization reaction of certain pyrrolidine derivatives, yielding compounds with antimicrobial activity (Nural et al., 2018). Additionally, decarboxylative photocyclization has been employed to synthesize benzopyrrolizidines from enantiomerically pure γ-amino acid derivatives, showcasing the compound's potential for generating complex structures (Griesbeck et al., 1999).

Molecular Structure Analysis

The molecular structure of derivatives of methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has been characterized by techniques such as single crystal X-ray diffraction. This method provides insights into the stereochemistry of these molecules, which is crucial for understanding their chemical behavior and reactivity (Nural et al., 2018).

Chemical Reactions and Properties

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate and its derivatives exhibit a range of chemical reactions, including intramolecular azo coupling and reactions leading to the formation of novel heterocyclic skeletons. These reactions are regioselective and can be kinetically controlled, allowing for the synthesis of structurally diverse compounds (Galenko et al., 2016).

Physical Properties Analysis

The physical properties of compounds related to methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, such as their acid dissociation constants, are determined through experimental studies. These properties are essential for predicting the compound's behavior in various chemical environments and for designing molecules with desired biological activities (Nural et al., 2018).

Chemical Properties Analysis

The chemical properties of methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate derivatives, such as their reactivity, stereochemistry, and potential for forming complex structures, are closely tied to their molecular structure and synthesis methods. Studies on these compounds reveal their capability to undergo diverse chemical reactions, leading to the synthesis of molecules with significant pharmacological potential (Griesbeck et al., 1999; Galenko et al., 2016).

Propriétés

IUPAC Name |

methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQSGNPXDLFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455095 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

CAS RN |

103301-78-6 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)